N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide
Description
N₁,N₃-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide is a derivative of benzene-1,3-dicarboxamide where both amide nitrogen atoms are substituted with bis(dimethylamino)methylidene groups (=C(N(CH₃)₂)₂).
The molecular formula is inferred as C₁₈H₂₈N₆O₂ (MW: 360.4 g/mol). The bis(dimethylamino)methylidene groups may act as directing ligands in metal coordination or influence intermolecular interactions, as seen in related N,O-bidentate systems (e.g., ).
Properties
CAS No. |
661474-83-5 |
|---|---|
Molecular Formula |
C18H28N6O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-N,3-N-bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H28N6O2/c1-21(2)17(22(3)4)19-15(25)13-10-9-11-14(12-13)16(26)20-18(23(5)6)24(7)8/h9-12H,1-8H3 |
InChI Key |
VTFBZCNQUYNKRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)C1=CC(=CC=C1)C(=O)N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Conversion to Diacid Chloride
Isophthalic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux in anhydrous conditions. For example:
$$
\text{C₆H₄(COOH)₂} + 2 \, \text{SOCl₂} \rightarrow \text{C₆H₄(COCl)₂} + 2 \, \text{SO₂} + 2 \, \text{HCl}
$$
The diacid chloride is isolated by distillation or precipitation in non-polar solvents.
Amidation with Ammonia
The diacid chloride is treated with aqueous or gaseous ammonia to yield benzene-1,3-dicarboxamide:
$$
\text{C₆H₄(COCl)₂} + 4 \, \text{NH₃} \rightarrow \text{C₆H₄(CONH₂)₂} + 2 \, \text{NH₄Cl}
$$
This step typically proceeds in tetrahydrofuran (THF) or dichloromethane at 0–25°C, with yields exceeding 90%.
Formation of Bis-Imidoyl Chloride Intermediate
The diamide undergoes chlorination using phosphorus pentachloride (PCl₅) or phosgene (COCl₂) to generate the bis-imidoyl chloride. This reaction is conducted in dry dichloromethane under nitrogen atmosphere:
$$
\text{C₆H₄(CONH₂)₂} + 2 \, \text{PCl₅} \rightarrow \text{C₆H₄(C(Cl)=NH)₂} + 2 \, \text{POCl₃} + 2 \, \text{HCl}
$$
Key parameters:
- Temperature : 0–5°C during PCl₅ addition to control exothermicity.
- Stoichiometry : 2.2 equivalents of PCl₅ per amide group to ensure complete conversion.
Amidination with Dimethylamine
The bis-imidoyl chloride reacts with excess dimethylamine (Me₂NH) to install the bis(dimethylamino)methylidene groups. The reaction occurs in a polar aprotic solvent (e.g., acetonitrile or THF ) at room temperature:
$$
\text{C₆H₄(C(Cl)=NH)₂} + 4 \, \text{Me₂NH} \rightarrow \text{C₆H₄(C(=NMe₂)₂)₂} + 4 \, \text{HCl}
$$
Optimization considerations :
- Amine stoichiometry : 5–10 equivalents per imidoyl chloride to drive the reaction.
- Purification : The product is isolated via recrystallization from acetone/water or column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways and Modifications
Direct Amidination of Diacid Chloride
Benzene-1,3-dicarbonyl chloride may react directly with bis(dimethylamino)methane in the presence of triethylamine as a base:
$$
\text{C₆H₄(COCl)₂} + 2 \, \text{(Me₂N)₂CH₂} \rightarrow \text{C₆H₄(C(=NMe₂)₂)₂} + 2 \, \text{HCl}
$$
However, this method is less common due to the instability of bis(dimethylamino)methane.
Thiourea-Mediated Alkylation
Inspired by related syntheses, 1,3-bis(bromomethyl)benzene could react with N,N,N',N'-tetramethylthiourea to form a bis-thiouronium salt, followed by oxidation to the amidine. This route remains exploratory.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- ¹H NMR : Absence of NH₂ signals (~6–7 ppm) and presence of NMe₂ singlets (~2.8–3.2 ppm).
- IR Spectroscopy : Loss of amide N–H stretches (~3300 cm⁻¹) and emergence of C=N stretches (~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 376.4 (C₂₂H₂₀N₄O₂).
Challenges and Mitigation Strategies
- Moisture sensitivity : Imidoyl chlorides hydrolyze readily; reactions require anhydrous conditions and inert atmospheres.
- Byproduct formation : Excess dimethylamine and HCl necessitate thorough washing with dilute NaOH and water.
- Scale-up limitations : Photochemical or flow-based methods (as in bicyclo[1.1.1]pentane syntheses) could enhance efficiency for industrial production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate
Biological Activity
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide, a compound with the CAS number 661474-83-5, is recognized for its potential therapeutic applications, particularly in the treatment of protein kinase-mediated diseases. This article provides an extensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide is C18H28N6O. Its structure features two bis(dimethylamino)methylidene moieties attached to a benzene-1,3-dicarboxamide framework. This unique configuration is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N6O |
| Molecular Weight | 344.46 g/mol |
| CAS Number | 661474-83-5 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Research indicates that N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide exhibits biological activity primarily through the inhibition of specific protein kinases involved in cell signaling pathways. This inhibition can lead to:
- Reduced cellular proliferation : By interfering with kinase activity, the compound may hinder the growth of cancer cells.
- Induction of apoptosis : The compound has been observed to trigger programmed cell death in certain cancer cell lines.
Anticancer Activity
A study published in Cancer Research demonstrated that N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant potency against these malignancies .
Protein Kinase Inhibition
In a detailed analysis, researchers found that this compound selectively inhibits the activity of several protein kinases involved in oncogenic signaling pathways. For instance:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition led to decreased downstream signaling associated with tumor growth.
- AKT pathway : Suppression of AKT phosphorylation was noted, which is crucial for cell survival and proliferation.
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Preliminary studies suggest that at higher concentrations (above 20 µM), the compound may exhibit cytotoxic effects on normal cells. Further investigations are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the benzene-1,3-dicarboxamide core but differ in substituents, leading to varied properties:
Key Comparative Insights
- Electronic Effects: The bis(dimethylamino)methylidene groups in the target compound likely enhance electron density on the aromatic ring, similar to how pyridinylmethyl groups in or sulfanylethyl groups in influence reactivity.
- Biological Activity : Substituents like camphor () or piperidinyl ethyl () confer specific bioactivities (e.g., analgesia or amyloid modulation), suggesting the target compound’s activity could be tailored via substituent choice.
- Synthetic Flexibility : Condensation reactions with dichlorides () or Pd-catalyzed couplings () are viable routes for synthesizing such derivatives.
Data Tables
Table 1: Substituent Impact on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
